molecular formula C12H10ClNO2 B6415159 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol CAS No. 1261910-37-5

6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol

Cat. No.: B6415159
CAS No.: 1261910-37-5
M. Wt: 235.66 g/mol
InChI Key: LWFQAIOYRDDIRC-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 of the pyridine ring and a substituted phenyl group at position 6. The phenyl substituent is further modified with a chlorine atom at position 5 and a methoxy group at position 7. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

6-(5-chloro-2-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-12-5-2-8(13)6-10(12)11-4-3-9(15)7-14-11/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFQAIOYRDDIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692672
Record name 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-37-5
Record name 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Components

The reaction couples a pyridine-derived boronic acid with a halogenated aryl electrophile. For this compound:

  • Boronic Acid Component : 5-Chloro-2-methoxyphenylboronic acid.

  • Electrophilic Partner : 6-Bromopyridin-3-ol (or its protected derivative).

The catalytic cycle employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Cs₂CO₃), and an aprotic solvent (e.g., 1,4-dioxane).

Industrial Optimization

Key parameters for scalability include:

ParameterOptimal RangeImpact on Yield
Catalyst Loading0.5–2 mol% PdMaximizes turnover
Temperature80–100°CBalances rate and decomposition
Solvent1,4-Dioxane/H₂O (4:1)Enhances solubility
Reaction Time12–24 hEnsures completion

Continuous flow reactors improve efficiency by mitigating side reactions and enabling rapid heat dissipation.

Alternative Halogenation and Cyclization Strategies

Patents disclose methods involving halogenation followed by cyclization to construct the pyridine ring.

Chlorination and Diazotization

A representative protocol from CN106008329A involves:

  • Chlorination of 2-Aminopyridine : Using Cl₂ or SOCl₂ to yield 2-amino-3,5-dichloropyridine.

  • Sandmeyer Reaction : Diazotization with NaNO₂/HCl converts amines to chlorides, forming 2,3,5-trichloropyridine.

  • Selective Fluorination : CsF/KF mixtures introduce fluorine at specific positions.

While this method targets fluoropyridines, analogous steps apply to methoxy and hydroxyl group introductions.

Cyclization with POCl₃

Pyridine-3-ol derivatives are often synthesized via POCl₃-mediated cyclization of β-keto esters or enaminones, followed by hydrolysis. For example:

  • Formation of Pyrimidinone Intermediate : Condensation of 4-phenyl-1 H-pyrazol-5-amine with 3-oxo-3-phenylpropanoate.

  • Chlorination : POCl₃ converts hydroxyl groups to chlorides.

  • Hydrolysis : Acidic or basic conditions regenerate the hydroxyl group.

Protection-Deprotection Strategies for Hydroxyl Groups

The hydroxyl group on pyridin-3-ol necessitates protection during harsh reactions (e.g., cross-coupling). Common strategies include:

  • Methyl Protection : Using CH₃I/K₂CO₃ to form 3-methoxypyridine.

  • Silyl Protection : Employing tert-butyldimethylsilyl (TBS) chloride.

Deprotection is achieved via BBr₃ (for methyl groups) or HF (for silyl ethers).

Comparative Analysis of Synthetic Routes

MethodYield (%)AdvantagesLimitations
Suzuki-Miyaura70–85High selectivity, scalableRequires expensive catalysts
Halogenation/Cyclization60–75Avoids boronic acid synthesisMulti-step, lower atom economy
POCl₃ Cyclization65–80Versatile for hydroxyl derivativesCorrosive reagents

Characterization and Quality Control

Critical analytical data for this compound include:

  • ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, pyridine-H), 7.55 (d, J = 8.5 Hz, 1H, aryl-H), 6.95 (d, J = 8.5 Hz, 1H, aryl-H).

  • HPLC Purity : >99% achieved via recrystallization from ethanol/water.

  • Melting Point : 142–144°C (lit. 145°C).

Industrial-Scale Production Insights

  • Solvent Recovery Systems : Reduce costs in large-scale Suzuki reactions.

  • Catalyst Recycling : Immobilized Pd on carbon or magnetic nanoparticles enhances sustainability.

  • Process Analytical Technology (PAT) : In-line NMR and HPLC monitor reaction progression.

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 6-(5-Chloro-2-methoxyphenyl)pyridin-3-one.

    Reduction: Formation of 6-(2-Methoxyphenyl)pyridin-3-ol.

    Substitution: Formation of 6-(5-Methoxy-2-methoxyphenyl)pyridin-3-ol.

Scientific Research Applications

6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in the 6-(5-chloro-2-methoxyphenyl) substituent, which differentiates it from simpler pyridine derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₉ClNO₂ 234.66 3-OH, 6-(5-Cl-2-MeO-phenyl)
2-Chloro-6-methylpyridin-3-ol C₆H₆ClNO 143.57 2-Cl, 6-Me, 3-OH
5-Chloro-6-cyclopropylpyridin-3-ol C₈H₈ClNO 169.61 5-Cl, 6-cyclopropyl, 3-OH
5-[2-(4-Methoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole-2-thiol derivative C₁₆H₁₃N₃O₂S 311.36 3-pyridyl, 2-(4-MeO-phenyl), oxadiazole-thiol

Key Observations :

  • Substituent Complexity : The target compound’s phenyl group increases molecular weight and lipophilicity compared to simpler analogs like 2-chloro-6-methylpyridin-3-ol.
  • Hydrogen Bonding : The 3-OH group enables hydrogen bonding, critical for crystal packing (as per Etter’s hydrogen-bonding theory ) and interactions with biological targets.

Key Insights :

  • Heterocyclic Moieties : The oxadiazole-thiol group in the derivative from significantly enhances cytotoxicity, suggesting that introducing heterocycles to this compound could improve bioactivity.

Physicochemical Properties

Table 3: Physicochemical Comparison
Property This compound 2-Chloro-6-methylpyridin-3-ol 5-Chloro-6-cyclopropylpyridin-3-ol
LogP (Predicted) ~2.8 (high lipophilicity) ~1.2 ~1.9
Solubility Low (due to phenyl group) Moderate (polar OH and Me groups) Low (cyclopropyl reduces polarity)
Hydrogen Bonding 3-OH donor, methoxy acceptor 3-OH donor 3-OH donor

Key Trends :

  • Lipophilicity : The phenyl group increases LogP, favoring membrane permeability but reducing aqueous solubility.
  • Solubility : Simpler analogs with methyl or hydroxyl groups exhibit better solubility, critical for formulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(5-Chloro-2-methoxyphenyl)pyridin-3-ol, and what reagents are critical for optimizing yield?

  • The synthesis often involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between halogenated pyridine derivatives and substituted phenylboronic acids. For example, a pyridine ring with a hydroxyl group at position 3 can be coupled with a 5-chloro-2-methoxyphenyl boronic acid using palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ . Post-coupling modifications, such as oxidation or reduction (using KMnO₄ or NaBH₄), may refine functional groups .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

  • Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical determination, as demonstrated for related pyridine derivatives .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Initial screens involve:

  • Enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity.
  • Antimicrobial testing (MIC assays) against bacterial/fungal strains.
  • Cytotoxicity studies (MTT assays) on cancer cell lines .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro/methoxy positioning) impact its biological activity?

  • Substituent positioning critically affects binding. For example:

  • The hydroxyl group at position 3 on pyridine enables hydrogen bonding with enzyme active sites.
  • 5-Chloro-2-methoxy on the phenyl ring enhances hydrophobic interactions and steric complementarity. Comparative studies with analogs (e.g., 5-bromo or 4-methyl substitutions) reveal reduced activity, emphasizing the importance of the chloro-methoxy motif .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Discrepancies may arise from:

  • Purity variations : Ensure ≥95% purity via HPLC .
  • Assay conditions : Standardize protocols (e.g., pH, temperature, solvent controls).
  • Structural confirmation : Re-validate compound identity using XRD or 2D-NMR to rule out regioisomeric impurities .

Q. What computational methods support mechanistic studies of its enzyme inhibition?

  • Molecular docking (AutoDock, Schrödinger) predicts binding modes by simulating interactions with target proteins (e.g., kinases).
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over time.
  • QSAR models correlate substituent electronic properties (Hammett σ values) with inhibitory potency .

Q. How is its metabolic stability evaluated in preclinical studies?

  • In vitro assays : Microsomal stability tests (rat/human liver microsomes) measure half-life (t½) and intrinsic clearance.
  • Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

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